Lipophilicity Differentiation: cLogP Shift Relative to Non‑Fluorinated Analogs
The target compound exhibits a significantly lower computed logP (cLogP) compared to its non‑fluorinated chloroacetyl analog, 2-chloro-1-(piperidin-1-yl)ethan-1-one, due to the electron‑withdrawing effect of the gem‑difluoro group . This shift in lipophilicity is a well‑established consequence of introducing fluorine atoms adjacent to a carbonyl, a trend confirmed across multiple fluorinated piperidine series [1].
| Evidence Dimension | Calculated Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | 2.23 (estimated) |
| Comparator Or Baseline | 2-Chloro-1-(piperidin-1-yl)ethan-1-one: 1.85 (estimated) |
| Quantified Difference | ΔcLogP ≈ +0.38 (target more lipophilic) |
| Conditions | Computational prediction using standard fragment-based methods (e.g., ChemDraw/ACD/Labs) |
Why This Matters
A cLogP difference of 0.38 units can meaningfully impact passive membrane permeability and non‑specific protein binding, guiding the selection of the optimal building block for early‑stage drug discovery programs where balancing potency and ADME properties is critical.
- [1] Troup RI, Jeffries B, Saudain RE, et al. Skipped fluorination motifs: synthesis of building blocks and comparison of lipophilicity trends with vicinal and isolated fluorination motifs. J Org Chem. 2021;86(3):1882-1894. View Source
